Product packaging for 1-[2-(3-Bromophenyl)ethyl]-1H-imidazole(Cat. No.:)

1-[2-(3-Bromophenyl)ethyl]-1H-imidazole

Cat. No.: B8445804
M. Wt: 251.12 g/mol
InChI Key: XZKCJKLTIMFTAI-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the field of drug discovery. ontosight.aiijprajournal.com Their prevalence in both natural products and synthetic drugs underscores their versatile nature and therapeutic relevance. semanticscholar.org The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, including polarity, solubility, and the ability to engage in hydrogen bonding. researchgate.net These characteristics are crucial for modulating a drug's pharmacokinetic and pharmacodynamic profiles, influencing its absorption, distribution, metabolism, excretion, and interaction with biological targets. researchgate.nethumanjournals.com

The structural diversity of heterocyclic scaffolds provides a vast chemical space for medicinal chemists to explore in the quest for novel therapeutic agents. jopir.in By modifying the ring size, the type and number of heteroatoms, and the substitution patterns, researchers can fine-tune the biological activity of a compound to enhance its efficacy and reduce potential side effects. jopir.in This adaptability makes heterocyclic compounds indispensable in the development of drugs for a wide array of diseases, including infections, cancer, and inflammatory conditions. semanticscholar.org

Overview of Imidazole (B134444) Derivatives as Bioactive Molecules

Among the vast family of heterocyclic compounds, imidazole and its derivatives hold a prominent place in medicinal chemistry. semanticscholar.org Imidazole is a five-membered aromatic ring containing two nitrogen atoms. nih.gov This unique structure is a key component of several essential biological molecules, such as the amino acid histidine and the neurotransmitter histamine (B1213489), highlighting its inherent biocompatibility and importance in physiological processes. chemijournal.com

The imidazole nucleus is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets with high affinity. nih.gov The nitrogen atoms in the imidazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with proteins and enzymes. nih.gov This versatility has led to the development of a multitude of imidazole-containing drugs with diverse therapeutic applications. semanticscholar.org

The biological activities of imidazole derivatives are remarkably broad, as detailed in the table below.

Biological ActivityDescription
Antimicrobial Effective against a wide range of bacteria and fungi. semanticscholar.org
Anticancer Shows potential in inhibiting the growth of various cancer cell lines. ontosight.ai
Anti-inflammatory Exhibits properties that can reduce inflammation. nih.gov
Antiviral Demonstrates activity against certain viruses. humanjournals.com
Antitubercular Shows promise in combating Mycobacterium tuberculosis. humanjournals.com
Antidiabetic Some derivatives have been investigated for their potential to manage diabetes. nih.gov

This wide spectrum of activity has cemented the imidazole scaffold as a critical building block in the design and synthesis of new therapeutic agents. semanticscholar.org

Research Context of 1-[2-(3-Bromophenyl)ethyl]-1H-imidazole

While extensive research exists on the broader class of imidazole derivatives, specific and detailed research findings on This compound are not widely available in the public domain. However, the structural features of this particular molecule place it within a compelling area of medicinal chemistry research. The compound can be deconstructed into three key components: the imidazole core, an ethyl linker, and a 3-bromophenyl group.

The imidazole core provides the foundational scaffold with its inherent potential for diverse biological activities, as previously discussed. The ethyl linker connecting the imidazole ring to the phenyl group offers conformational flexibility, which can be crucial for optimal binding to a biological target.

The 3-bromophenyl group is of particular interest. The presence of a halogen, in this case, bromine, on a phenyl ring is a common strategy in medicinal chemistry to modulate a compound's properties. Halogenation can influence factors such as lipophilicity, which affects how a molecule crosses cell membranes, and metabolic stability. Furthermore, the position of the bromine atom (meta, or the 3-position) on the phenyl ring can significantly impact the molecule's three-dimensional shape and electronic distribution, thereby influencing its interaction with specific receptors or enzymes.

Research on related bromophenyl-substituted imidazoles has indicated potential for various therapeutic applications. For instance, compounds with a bromophenyl group have been investigated for their antimicrobial and anticancer properties. ontosight.ai The rationale for synthesizing and studying This compound would likely be to explore how the specific combination of these structural motifs influences its biological activity. It represents a logical step in the systematic exploration of the chemical space around the imidazole scaffold, aiming to identify novel compounds with improved therapeutic profiles. Further research would be necessary to elucidate the specific synthesis, chemical properties, and biological activities of this particular molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11BrN2 B8445804 1-[2-(3-Bromophenyl)ethyl]-1H-imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

1-[2-(3-bromophenyl)ethyl]imidazole

InChI

InChI=1S/C11H11BrN2/c12-11-3-1-2-10(8-11)4-6-14-7-5-13-9-14/h1-3,5,7-9H,4,6H2

InChI Key

XZKCJKLTIMFTAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CCN2C=CN=C2

Origin of Product

United States

Advanced Synthetic Strategies and Methodologies for Imidazole Derivatives

General Principles of Imidazole (B134444) Synthesis

The construction of the imidazole core can be achieved through various synthetic routes, which are often categorized by the number of bonds formed during the key cyclization step. Historically significant methods provide the foundation for many modern synthetic approaches.

The Debus-Radziszewski synthesis , first reported in 1858, is a four-bond forming reaction that condenses a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. chim.itderpharmachemica.comnih.gov This multicomponent reaction is highly versatile and can be adapted to produce a wide range of C-substituted imidazoles. chim.itnih.gov A common modification involves substituting one equivalent of ammonia with a primary amine to yield N-substituted imidazoles. chim.it

Other classical methods include:

Wallach Synthesis: This method involves treating N,N'-disubstituted oxamides with phosphorus oxychloride to form chloroimidazoles, which are then reduced to yield 1,2-disubstituted imidazoles. pharmaguideline.com

Marckwald Synthesis: This route produces 2-mercaptoimidazoles from the reaction of α-aminoketones or aldehydes with cyanates or isothiocyanates. The sulfur group can then be removed oxidatively to give the desired imidazole. pharmaguideline.com

Van Leusen Imidazole Synthesis: This method forms imidazoles from the reaction of aldimines with tosylmethyl isocyanide (TosMIC), offering a pathway to 1,5-disubstituted and 1,4,5-trisubstituted products. rsc.org

Modern synthetic chemistry has expanded on these principles, employing various catalysts and reaction conditions to improve yields, regioselectivity, and substrate scope. rsc.orgmdpi.com These methods can be broadly classified by the bond disconnections used to construct the heterocyclic ring.

Table 1: Overview of Classical Imidazole Synthesis Methods
Synthesis MethodKey ReactantsPrimary Product TypeReference
Debus-Radziszewski1,2-Dicarbonyl, Aldehyde, Ammonia/AmineSubstituted NH- or N-Imidazoles chim.itnih.gov
WallachN,N'-Disubstituted Oxamide, POCl₃1,2-Disubstituted Imidazoles pharmaguideline.com
Marckwaldα-Amino Ketone/Aldehyde, Thiocyanate2-Thiol Substituted Imidazoles pharmaguideline.com
Van LeusenAldimine, Tosylmethyl isocyanide (TosMIC)Substituted Imidazoles rsc.org

Specific Synthetic Approaches Relevant to 1-[2-(3-Bromophenyl)ethyl]-1H-imidazole and Analogues

The synthesis of the target compound, which features a specific substituent on a ring nitrogen, typically relies on building upon a pre-formed imidazole ring or incorporating the substituent during the cyclization process.

The most direct and common method for synthesizing this compound is the N-alkylation of the imidazole ring. This reaction involves the deprotonation of imidazole with a base to form the imidazolide anion, which then acts as a nucleophile, attacking an appropriate electrophile such as 2-(3-bromophenyl)ethyl bromide or a related tosylate. mdpi.comgoogle.com

The choice of base and solvent is crucial for the reaction's success. Strong bases like sodium hydride (NaH) or potassium tert-butoxide are often used in anhydrous aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to fully deprotonate the imidazole. rsc.orggoogle.com Alternatively, bases like potassium carbonate or sodium hydroxide can be used, sometimes under phase-transfer catalysis conditions. google.com

An alternative strategy involves cyclization reactions that form the imidazole ring with the N-substituent already in place. For example, a multicomponent reaction could be designed using 2-(3-bromophenyl)ethylamine as the primary amine component, along with a 1,2-dicarbonyl compound and an aldehyde, in a variation of the Debus-Radziszewski synthesis. chim.it

Table 2: Typical Conditions for N-Alkylation of Imidazole
BaseSolventElectrophileTypical TemperatureReference
Sodium Hydride (NaH)Tetrahydrofuran (THF)Alkyl HalideReflux google.com
Potassium tert-butoxideDimethylformamide (DMF)Alkyl HalideRoom Temp to 80°C rsc.org
Potassium Carbonate (K₂CO₃)N,N-DimethylacetamideBenzyl Bromide20°C google.com
Sodium Hydroxide (NaOH)- (Solvent-free) or DMFAlkyl Halide130-150°C google.com

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating. derpharmachemica.comnih.govunito.it This technique is highly applicable to the synthesis of imidazole derivatives.

For N-alkylation reactions, microwave heating can shorten the required time from many hours or days to just a few minutes or hours. monash.edu Similarly, multicomponent reactions for imidazole ring formation, such as the condensation of an aldehyde, a 1,2-diketone, an amine, and ammonium acetate, can be significantly accelerated. nih.govunito.it The efficiency of microwave heating stems from the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. derpharmachemica.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Imidazole Synthesis
Reaction TypeConventional MethodMicrowave MethodAdvantageReference
N-Alkylation5 days1-3 hoursReduced reaction time, increased yield monash.edu
Four-Component CondensationSlow reaction under reflux8 minutes at 120°CRapid synthesis, high purity unito.it
Benzimidazole (B57391) Synthesis-Condensation without catalystEfficient and fast derpharmachemica.com

Once a lead compound like this compound is synthesized, it often serves as a scaffold for creating a library of analogues to explore structure-activity relationships (SAR). Derivatization can occur at several positions.

The bromine atom on the phenyl ring is a particularly useful handle for modification via palladium-catalyzed cross-coupling reactions . For instance:

Suzuki Coupling: Reacting the bromo-compound with a boronic acid or ester can introduce a wide variety of aryl or alkyl groups.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, introducing primary or secondary amine functionalities.

Sonogashira Coupling: This enables the introduction of alkyne groups.

The imidazole ring itself can also be functionalized. While electrophilic substitution is challenging, direct C-H functionalization methods have been developed, allowing for the introduction of substituents at the C2, C4, or C5 positions. rsc.org For example, regioselective C-H alkenylation can be achieved using palladium and copper catalysts. rsc.org These derivatization strategies are crucial for optimizing the properties of a lead compound.

Purification and Isolation Techniques in Research Scale

After synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. For imidazole derivatives like the target compound, several standard laboratory techniques are employed.

Acid-Base Extraction: Imidazoles are basic compounds and can be protonated by acids to form water-soluble imidazolium salts. This property allows for separation from non-basic impurities. The crude mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution. The basic imidazole product will move to the aqueous layer. The layers are separated, and the aqueous layer is then basified, causing the neutral imidazole to precipitate or be extracted back into an organic solvent.

Column Chromatography: This is the most common purification method in research-scale synthesis. Silica gel is typically used as the stationary phase. The crude product is loaded onto the column and eluted with a suitable solvent system, such as a mixture of ethyl acetate and hexanes or dichloromethane and methanol. nih.govrsc.org The polarity of the eluent is adjusted to achieve optimal separation of the desired product from impurities.

Crystallization/Recrystallization: If the synthesized imidazole derivative is a solid, recrystallization can be an effective method for achieving high purity. This involves dissolving the crude product in a hot solvent in which it has high solubility and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. google.comnih.gov Solvents like ethyl acetate, acetone, or mixtures with hexane are often used. nih.govreddit.com

Selective Precipitation: In cases where a mixture of isomers is formed (e.g., N-alkylation of a substituted imidazole), it is sometimes possible to selectively precipitate one isomer as a salt. By treating the mixture with a strong acid, such as p-toluenesulfonic acid, the desired regioisomer may form a less soluble salt that crystallizes out of the solution, allowing for its isolation. google.com

Advanced Spectroscopic and Structural Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For 1-[2-(3-Bromophenyl)ethyl]-1H-imidazole, ¹H NMR spectroscopy would be expected to reveal distinct signals for each unique proton. The protons on the imidazole (B134444) ring would appear in the aromatic region, with their specific chemical shifts and coupling patterns confirming their relative positions. The protons of the ethyl linker would present as two characteristic triplets, corresponding to the two methylene (B1212753) (-CH₂-) groups. The aromatic protons of the 3-bromophenyl group would exhibit a complex splitting pattern in the downfield region, indicative of their substitution pattern on the benzene (B151609) ring.

¹³C NMR spectroscopy would complement the proton data by identifying all unique carbon atoms in the molecule. The spectrum would show distinct peaks for the carbons of the imidazole ring, the ethyl side chain, and the brominated phenyl ring. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Despite the theoretical utility of this technique, a thorough search of scientific literature and chemical databases did not yield specific, experimentally determined ¹H or ¹³C NMR data for this compound.

Table 1: Predicted ¹H NMR Signals for this compound (Note: This table is predictive and not based on experimental data.)

Proton Type Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
Imidazole H7.0 - 8.0s, t, t3H
Ethyl (-NCH₂-)4.2 - 4.5t2H
Ethyl (-CH₂Ar)3.0 - 3.3t2H
Bromophenyl H7.0 - 7.5m4H

Infrared (IR) Spectroscopy in Compound Analysis

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for the compound.

In the analysis of this compound, the IR spectrum would be expected to display several key absorption bands. These would include C-H stretching vibrations for the aromatic rings and the aliphatic ethyl chain, C=C and C=N stretching vibrations characteristic of the imidazole and phenyl rings, and the C-N stretching of the ethyl-imidazole bond. The presence of the bromine atom would be indicated by a C-Br stretching vibration in the fingerprint region of the spectrum.

Specific, experimentally obtained IR spectroscopic data for this compound could not be located in the reviewed scientific literature.

Table 2: Expected IR Absorption Bands for this compound (Note: This table is predictive and not based on experimental data.)

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
Aromatic C-H3000 - 3100Stretch
Aliphatic C-H2850 - 3000Stretch
Aromatic C=C1450 - 1600Stretch
Imidazole C=N1500 - 1650Stretch
C-N1000 - 1350Stretch
C-Br500 - 600Stretch

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, allowing for the confirmation of its elemental formula (C₁₁H₁₁BrN₂). The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio.

Analysis of the fragmentation pattern in the mass spectrum would likely reveal cleavage of the ethyl linker, leading to fragments corresponding to the bromophenyl group and the imidazolylethyl moiety. The fragmentation of the imidazole ring itself could also be observed.

A search of available scientific databases did not yield any published mass spectrometry data, including molecular ion peaks or fragmentation analysis, for this compound.

Single Crystal X-ray Diffraction for Definitive Structural Determination

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms in the crystal lattice can be determined, providing unambiguous information on bond lengths, bond angles, and conformation.

To perform this analysis on this compound, a suitable single crystal of the compound would first need to be grown. The resulting data would confirm the connectivity of the atoms and provide precise measurements of the geometry of the imidazole and bromophenyl rings, as well as the conformation of the ethyl linker.

No crystallographic data or reports on the single crystal X-ray diffraction analysis of this compound are available in the public domain according to the conducted literature search.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. This data is used to verify the empirical formula of a synthesized compound and serves as a crucial indicator of its purity.

For this compound, with a molecular formula of C₁₁H₁₁BrN₂, the theoretical elemental composition can be calculated. Experimental results from an elemental analyzer would then be compared to these theoretical values. A close correlation between the experimental and theoretical percentages would provide strong evidence for the compound's identity and purity.

Table 3: Theoretical Elemental Composition of this compound (C₁₁H₁₁BrN₂)

Element Atomic Mass Number of Atoms Total Mass Percentage
Carbon (C)12.0111132.1152.61%
Hydrogen (H)1.011111.114.42%
Bromine (Br)79.90179.9031.82%
Nitrogen (N)14.01228.0211.16%
Total 251.14 100.00%

Experimentally determined elemental analysis data for this compound has not been reported in the accessible scientific literature.

Investigation of Biological Activities in Preclinical and in Vitro Research Models

Enzyme Inhibition Studies

Heme Oxygenase-1 (HO-1) Inhibition

Heme oxygenase-1 (HO-1) is an enzyme that plays a crucial role in cellular defense against oxidative stress and inflammation. However, its upregulation in many types of cancers has been associated with tumor progression, angiogenesis, and resistance to therapy, making it a viable target for anticancer drug development. nih.gov

Research has identified 1-[2-(3-Bromophenyl)ethyl]-1H-imidazole, referred to in some studies as compound 1, as a lead compound for the development of new azole-based HO-1 inhibitors. nih.gov While a specific IC50 value for this compound was not detailed in the available research, a derivative, 1-[2-(3-Bromophenyl)-2-(phenylmethoxy)ethyl]-1H-imidazole (compound 2), was found to be approximately 200-fold less potent than the parent compound, suggesting that this compound is a highly potent inhibitor of HO-1. nih.gov The inhibitory activity of these imidazole-based compounds is attributed to the imidazole (B134444) moiety linking to a hydrophobic group. nih.gov

Other imidazole-based compounds have also demonstrated significant HO-1 inhibitory activity. For instance, a novel series of acetamide-based imidazole derivatives have been evaluated, with some compounds exhibiting IC50 values in the low micromolar range. acs.org The general pharmacophore for these inhibitors consists of an iron(II)-binding group (like imidazole), a hydrophobic portion, and a central spacer that connects the two. acs.org

Table 1: Heme Oxygenase-1 (HO-1) Inhibitory Activity of Selected Imidazole Derivatives

Compound Name Structure HO-1 IC50 (µM)
This compound Data suggests high potency, but a specific IC50 value is not available in the provided sources.
1-[2-(3-Bromophenyl)-2-(phenylmethoxy)ethyl]-1H-imidazole ~200-fold less potent than this compound. nih.gov
N-Benzhydryl-2-(1H-imidazol-1-yl)acetamide 28.8 nih.gov

Sirtuin Inhibition

Sirtuins are a class of proteins that play a significant role in cellular processes like aging, transcription, apoptosis, and inflammation. Their dysregulation has been linked to various diseases, including cancer, making them a target for therapeutic intervention.

While no studies were found that specifically investigate the sirtuin inhibition activity of this compound, research on other imidazole-containing compounds has shown potential in this area. For example, benzimidazole (B57391) derivatives have been identified as competitive inhibitors of SIRT1 and SIRT2. researchgate.net These findings suggest that the imidazole scaffold could be a promising starting point for the development of sirtuin inhibitors.

Other Enzyme Targets in Research

The imidazole scaffold is a common feature in a variety of enzyme inhibitors. Research has shown that imidazole derivatives can target a range of other enzymes implicated in cancer progression. These include:

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Imidazole derivatives have been shown to act as antiangiogenic agents by inhibiting VEGFR-2. nih.govnih.gov

B-Raf Kinase: Some imidazole compounds have been found to inhibit B-Raf kinase, a key protein in the MAPK/ERK signaling pathway that is often mutated in cancer. nih.gov

Epidermal Growth Factor Receptor (EGFR): New benzimidazole-pyrazole derivatives have been synthesized as potential anticancer agents that target EGFR. nih.gov

These findings highlight the versatility of the imidazole structure in designing enzyme inhibitors for potential therapeutic applications.

Anticancer Activity Research

The potential of this compound and related compounds as anticancer agents has been explored through various in vitro studies.

In Vitro Cytotoxicity Assays on Cancer Cell Lines

In vitro cytotoxicity assays are used to determine the concentration at which a compound can kill 50% of cancer cells (IC50). Studies have evaluated the cytotoxic effects of this compound (compound 1) on different cancer cell lines.

Specifically, the cytotoxicity of this compound was tested against MCF-7 (hormone-sensitive breast cancer cells) and B16 (melanoma) cells. The results indicated that this compound exhibits cytotoxic effects on these cell lines in a concentration-dependent manner. nih.gov

Table 2: In Vitro Cytotoxicity of this compound on Cancer Cell Lines

Cell Line Cancer Type IC50 (µM)
MCF-7 Breast Cancer Not specified in the provided source.
B16 Melanoma Not specified in the provided source.

Other imidazole derivatives have also shown significant cytotoxic activity against a range of cancer cell lines. For instance, a series of 1-(4-substituted phenyl)-2-ethyl imidazole derivatives demonstrated potent antiproliferative activity against A549 (lung cancer), HeLa (cervical cancer), and SGC-7901 (gastric cancer) cell lines, with some compounds showing higher potency than the standard chemotherapeutic drug methotrexate. nih.gov

Mechanistic Investigations of Cell Growth Inhibition

Research into the mechanisms by which imidazole derivatives inhibit cancer cell growth has pointed towards the induction of apoptosis and cell cycle arrest. While direct mechanistic studies on this compound are not extensively detailed in the available literature, the broader class of imidazole-based anticancer agents has been shown to act through several pathways.

One of the primary mechanisms is the induction of apoptosis, or programmed cell death. Studies on other imidazole derivatives have shown that they can induce apoptosis by modulating the expression of key regulatory proteins. nih.gov This often involves increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins such as Bcl-2. nih.gov Furthermore, the activation of caspases, a family of protease enzymes that play an essential role in apoptosis, has been observed following treatment with imidazole compounds. nih.gov

Another key mechanism is the disruption of the cell cycle. Imidazole derivatives have been shown to cause cell cycle arrest, often at the G1/G0 or G2/M phases, which prevents cancer cells from proliferating. nih.gov This effect can be a consequence of the compound's interaction with various cellular targets, including microtubules, which are essential for cell division. nih.gov

Targeting Molecular Pathways in Carcinogenesis Research

Imidazole-containing compounds are recognized for their potential as anticancer agents, targeting various pathways involved in tumor growth and metastasis. mdpi.comijprajournal.com Research has shown that certain imidazole derivatives can inhibit critical enzymes like focal adhesion kinase (FAK), which is highly expressed in several cancers and plays a role in cell migration, invasion, and angiogenesis. nih.gov For instance, a series of imidazole derivatives demonstrated potent anti-proliferative effects in vitro across multiple cancer cell lines, including those from breast, colon, and brain tumors, with IC50 values in the low micromolar range. nih.gov

Furthermore, some imidazole-based molecules have been identified as inhibitors of tubulin polymerization, a key process in cell division, making microtubules an attractive target for anticancer drugs. mdpi.com Other identified molecular targets for imidazole derivatives include histone deacetylases and proteins that regulate gene expression. ijprajournal.com While specific studies on the molecular targets of this compound are not extensively detailed in the available literature, its structural similarity to other cytotoxic imidazoles suggests potential for similar mechanisms of action. For example, derivatives containing a bromophenyl group have been synthesized and investigated for their cytotoxicity against breast cancer cells. nih.gov

Antimicrobial Activity Research

The imidazole nucleus is a core component of many antimicrobial agents. nih.gov Derivatives of this scaffold have demonstrated a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi. researchgate.net

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Numerous studies have confirmed the antibacterial potential of imidazole derivatives against both Gram-positive and Gram-negative bacteria. nih.govsemanticscholar.org The mechanism of action for some of these compounds involves the disruption of bacterial cell membrane permeability. nih.gov

In preclinical evaluations, various substituted imidazoles have shown significant inhibitory effects. For example, certain novel imidazole derivatives have been tested against strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). uminho.pt In one study, a synthesized 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salt demonstrated a broad spectrum of activity, with notable efficacy against S. aureus, E. coli, and Klebsiella pneumoniae. nih.gov While specific data for this compound is limited, the consistent antibacterial activity across the imidazole class highlights its potential.

Imidazole DerivativeBacterial StrainMIC (µg/mL)Reference
Substituted Imidazole Cmpd 1Staphylococcus aureus>128 semanticscholar.org
Substituted Imidazole Cmpd 2Escherichia coli64 semanticscholar.org
3-(3,4-dichlorophenyl)-pyrrolo[1,2-a]imidazolium chlorideStaphylococcus aureus4 nih.gov
3-(3,4-dichlorophenyl)-pyrrolo[1,2-a]imidazolium chlorideEscherichia coli4 nih.gov
3-(3,4-dichlorophenyl)-pyrrolo[1,2-a]imidazolium chlorideKlebsiella pneumoniae4 nih.gov

Antifungal Potential against Pathogenic Fungi

Azole compounds, including imidazoles and triazoles, are a cornerstone of antifungal therapy. mdpi.comnih.gov They primarily act by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. researchgate.net The disruption of ergosterol synthesis compromises the integrity and function of the fungal cell wall. mdpi.comresearchgate.net

A wide array of imidazole derivatives has been synthesized and tested against pathogenic fungi, demonstrating significant activity. mdpi.comresearchgate.net Studies have shown efficacy against various Candida species, such as C. albicans, C. glabrata, and C. krusei, as well as against Aspergillus niger. nih.govnih.gov For instance, certain benzodioxole–imidazole hybrids bearing a trifluoromethylphenyl moiety showed potent activity against Candida albicans. nih.gov Another study found that a specific imidazole derivative was more active than the reference drugs fluconazole (B54011) and ketoconazole (B1673606) against Saccharomyces cerevisiae. researchgate.net

Imidazole DerivativeFungal StrainMIC (µg/mL)Reference
Imidazole-dithiocarbamate Cmpd 5bCandida albicans3.12 mdpi.com
Imidazole-dithiocarbamate Cmpd 5eCandida krusei0.78 researchgate.net
3-(3,4-dichlorophenyl)-pyrrolo[1,2-a]imidazolium chlorideCryptococcus neoformans8 nih.gov
Benzodioxole–imidazole Cmpd 5lCandida albicans0.148 (µmol/mL) nih.gov

Antitubercular Activity Studies

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. nih.gov Imidazole-containing compounds have emerged as a promising class of anti-tubercular agents. researchgate.netdaneshyari.com The 4-nitroimidazole (B12731) drug, delamanid, is already approved for treating multidrug-resistant tuberculosis, underscoring the potential of this chemical scaffold. researchgate.netnih.gov

Research has focused on synthesizing and evaluating numerous imidazole derivatives for their activity against Mycobacterium tuberculosis (Mtb). researchgate.netnih.gov In vitro studies have shown that many of these compounds exhibit promising minimum inhibitory concentrations (MICs). researchgate.netmdpi.com For example, a series of imidazole-thiosemicarbazide derivatives were tested against the Mtb H37Rv strain, with the most potent compound showing an MIC of 15.62 μg/mL. mdpi.com These findings suggest that the imidazole core is a valuable starting point for the rational design of novel anti-tubercular drugs. daneshyari.com

Anti-inflammatory Research

The imidazole moiety is a structural feature in several molecules investigated for anti-inflammatory properties. nih.gov Chronic use of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) is associated with adverse effects, driving the search for safer and more effective alternatives. nih.gov Imidazole derivatives have shown potential by targeting key enzymes and pathways in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). nih.gov

Studies on various di- and tri-substituted imidazole derivatives have demonstrated remarkable anti-inflammatory activity in preclinical models like the carrageenan-induced rat paw edema test. nih.gov Furthermore, research on a fluorophenyl-imidazole compound revealed that its anti-inflammatory effect is linked to the immunomodulatory activity of repolarizing macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) state. nih.gov This involves reducing M1 markers like TNF-α and IL-6 and increasing M2 markers. nih.gov

Antimalarial Activity Research

The spread of drug-resistant malaria parasites necessitates the discovery of new antimalarial agents with novel mechanisms of action. nih.goved.ac.uk Imidazole and other azole derivatives have been investigated as potential scaffolds for such agents. nih.govnih.gov One key target is the Plasmodium falciparum cGMP-dependent protein kinase (PfPKG), which is essential across multiple stages of the parasite's life cycle. nih.gov

In silico and in vitro studies have identified imidazole derivatives that show inhibitory potential against crucial parasite enzymes like Plasmodium lactate (B86563) dehydrogenase (pLDH), which is vital for energy production. nih.govresearchgate.net In one study, a series of 2-aryl-4,5-diphenyl-1H-imidazole derivatives were synthesized and showed good in vitro antimalarial activity against the chloroquine-sensitive P. falciparum 3D7 strain. researchgate.net Molecular docking studies further suggested these compounds could effectively bind to the active site of the P. falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) protein, another validated antimalarial drug target. researchgate.net

Neuropharmacological Research (e.g., GABA Receptor Modulation)

No preclinical or in vitro studies detailing the neuropharmacological activities of this compound have been identified. There is no available data on its potential to modulate GABA receptors or interact with other neurological targets.

Other Biological Activities under Academic Investigation

There are no available academic studies investigating other biological activities of this compound in preclinical or in vitro models. Research into areas such as anti-inflammatory, antimicrobial, or anticancer properties for this specific compound has not been published in the accessible scientific literature.

Structure Activity Relationship Sar and Molecular Design Principles

Elucidation of Key Pharmacophoric Features for Imidazole (B134444) Compounds

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.gov Its prevalence is due to a unique combination of physicochemical properties that make it an excellent pharmacophore. ijpsjournal.com A pharmacophore is defined as the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target and trigger a response.

Key pharmacophoric features of the imidazole nucleus include:

Aromaticity and Planarity : The five-membered ring is aromatic and planar, which facilitates π-π stacking interactions with aromatic residues in biological targets like proteins and nucleic acids. nih.gov

Hydrogen Bonding Capability : The imidazole ring contains two nitrogen atoms. The N-1 nitrogen, if unsubstituted, can act as a hydrogen bond donor. The sp²-hybridized N-3 nitrogen, with its lone pair of electrons, is a proficient hydrogen bond acceptor. jchemrev.com This dual capacity for hydrogen bonding is critical for anchoring ligands within receptor binding sites. jchemrev.com

Coordination with Metal Ions : The imidazole ring, notably present in the amino acid histidine, is a well-known ligand for various metal ions. This property is crucial for the function of many metalloenzymes, and imidazole-containing drugs can exert their effects by coordinating with these metal centers.

Dipole Moment and Polarity : Imidazole is a highly polar molecule, which influences its solubility and ability to engage in dipole-dipole interactions. This polarity can be modulated by substituents on the ring to optimize pharmacokinetic properties. nih.gov

Synthetic Tractability : The imidazole scaffold is synthetically versatile, allowing for modifications at multiple positions (N-1, C-2, C-4, and C-5). This adaptability enables chemists to systematically alter the structure to probe SAR and enhance desired biological activities. ijpsjournal.comnih.gov

Pharmacophore modeling is a computational tool used to identify these essential features from a set of active molecules. danaher.com For imidazole derivatives, these models often highlight the importance of the ring as a central hydrophobic or aromatic feature, with specific points for hydrogen bond donors and acceptors. danaher.com The substitution pattern on the imidazole ring dictates how it presents these features, thereby influencing its biological activity profile, which can range from anticancer and antimicrobial to anti-inflammatory effects. ijpsjournal.comdanaher.com

Influence of Bromophenyl Substitution on Biological Activity

The substitution of a phenyl ring with a bromine atom, as seen in the 3-bromophenyl group of 1-[2-(3-Bromophenyl)ethyl]-1H-imidazole, can significantly modulate a molecule's biological activity. Halogen atoms, particularly bromine, are introduced into drug candidates to influence their physicochemical properties and binding interactions with target macromolecules.

The influence of the bromophenyl group can be attributed to several factors:

Electronic Effects : Bromine is an electron-withdrawing group due to its electronegativity (inductive effect), but it is also an ortho-, para-director in electrophilic aromatic substitution due to resonance effects where its lone pairs can donate into the ring. The meta-positioning of the bromine in this compound primarily exerts a strong electron-withdrawing inductive effect. This alters the electron distribution of the phenyl ring, which can influence how the ring interacts with biological targets through π-π or cation-π interactions.

Steric Effects : The size of the bromine atom (its van der Waals radius) introduces steric bulk. The position of this bulk can either promote or hinder the optimal binding of the molecule to its target. The meta-positioning may help to orient the molecule within a binding pocket to achieve a more favorable conformation for interaction. In some cases, steric hindrance can improve selectivity by preventing the molecule from binding to off-target sites.

Halogen Bonding : A key interaction that bromine can participate in is halogen bonding. This is a non-covalent interaction where the electropositive region on the outer side of the halogen atom (known as the σ-hole) interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom, or the π-electrons of an aromatic ring on the biological target. The strength of this interaction can be comparable to a classical hydrogen bond and can significantly contribute to binding affinity and specificity. Numerous studies have highlighted the importance of halogenation as a tool to improve drug-target interactions.

In studies of related compounds, the position and nature of the halogen substituent on a phenyl ring have been shown to be critical for potency. For example, in a series of N⁴-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines, the 3-bromophenyl moiety was integral to their activity as potent receptor tyrosine kinase inhibitors. frontiersin.org Similarly, research on phenyl-imidazole derivatives has shown that substitutions on the phenyl ring can modulate binding affinity to targets through inductive effects that alter the charge distribution on the imidazole ring. mdpi.com

Table 1: Effects of Phenyl Ring Substitution on Molecular Properties
Substituent FeatureEffectImpact on Biological Activity
LipophilicityIncreases the molecule's oil/water partition coefficient.Can improve membrane permeability and bioavailability.
Electronic EffectsAlters electron density of the aromatic ring.Modulates π-π and cation-π interactions with the target.
Steric BulkIntroduces a defined size and shape.Can enhance binding by occupying specific pockets or improve selectivity by preventing off-target binding.
Halogen BondingForms a specific non-covalent bond with nucleophilic atoms.Increases binding affinity and specificity for the target.

Role of the Ethyl Linker and Imidazole Ring Modifications in Research

Role of the Ethyl Linker:

The two-carbon ethyl chain provides a degree of conformational flexibility, allowing the phenyl and imidazole rings to adopt various spatial orientations relative to one another. This flexibility can be advantageous, enabling the molecule to adapt its shape to fit optimally into a binding site—a concept known as induced fit.

Key aspects of the ethyl linker's role include:

Optimal Positioning of Pharmacophores : The length and nature of the linker are critical for placing the terminal pharmacophoric groups (the imidazole and bromophenyl rings) in the correct positions to interact simultaneously with their respective binding pockets on a target protein. A linker that is too short or too long may prevent effective binding.

Conformational Flexibility : The single bonds within the ethyl chain allow for rotation, giving the molecule the freedom to explore different conformations. However, excessive flexibility can be detrimental, leading to a significant entropic penalty upon binding. In drug design, linkers are often optimized to strike a balance between necessary flexibility and pre-organization for binding.

Introduction of Chirality : If the linker is substituted, it can introduce a chiral center, which may lead to enantiomers with different biological activities and pharmacokinetic profiles.

Imidazole Ring Modifications:

The imidazole ring itself offers several positions for modification to fine-tune the compound's properties. Structure-activity relationship studies often explore substitutions at the N-1, C-2, C-4, and C-5 positions to optimize activity and drug-like characteristics. nih.gov

N-1 Position : This position is occupied by the phenylethyl group in the parent compound. Modifications here directly impact how the imidazole ring is presented to the target.

C-2 Position : Substitutions at the C-2 position can significantly influence target specificity and binding affinity. nih.gov For example, adding lipophilic groups at this position has been shown to enhance binding to hydrophobic pockets in some receptors.

C-4 and C-5 Positions : These positions are often modified to alter pharmacokinetic properties. nih.gov For instance, adding small alkyl or halogen groups can affect metabolism and distribution. In some classes of angiotensin II receptor blockers, hydroxymethyl and carboxy groups at these positions were found to possess potent antagonistic activity.

In a study of 1-(4-substituted phenyl)-2-ethyl imidazole derivatives, the presence of the ethyl group at the 2-position of the imidazole ring was a key structural feature. The study found that further modifications, such as linking phenyl or benzyl groups via a succinyl group, greatly enhanced the antitumor activity of these imidazole derivatives. sk.ru This highlights how modifications to both the linker and substituents on the imidazole core are powerful strategies in developing more potent compounds.

Rational Design of Novel Analogues and Derivatives

The rational design of new analogues of this compound is guided by the SAR data obtained from initial studies and is heavily supported by computational chemistry techniques. The goal is to create new molecules with improved potency, selectivity, and pharmacokinetic profiles by making targeted structural modifications.

The process of rational drug design typically involves several key strategies:

Structure-Based Drug Design (SBDD) : If the three-dimensional structure of the biological target is known (e.g., from X-ray crystallography or NMR), SBDD can be employed. Molecular docking simulations can predict how designed analogues will bind to the target's active site. ijpsjournal.comnih.gov This allows researchers to visualize interactions, such as hydrogen bonds, hydrophobic contacts, and the potential for halogen bonding from the bromophenyl group. Based on these predictions, new derivatives can be designed to optimize these interactions and improve binding affinity. ijpsjournal.comnih.gov

Ligand-Based Drug Design (LBDD) : When the structure of the target is unknown, LBDD methods are used. These approaches rely on the knowledge of other molecules that bind to the same target.

Pharmacophore Modeling : A pharmacophore model can be generated based on a set of known active compounds. This model represents the key chemical features and their spatial arrangement required for activity. jopir.in Novel compounds are then designed to fit this pharmacophoric template.

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. ijpsjournal.com By analyzing how properties like lipophilicity, electronic effects, and steric parameters correlate with activity, predictive models can be built to guide the design of more potent analogues. ijpsjournal.com

Analogue Design and Bioisosteric Replacement :

Scaffold Hopping : This involves replacing the central imidazole core with other heterocyclic rings (e.g., pyrazole, triazole, benzimidazole) to explore new chemical space, potentially improving properties or finding novel intellectual property.

Computational tools also play a crucial role in predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed compounds in silico. ijpsjournal.comjopir.in This early-stage prediction helps to prioritize the synthesis of compounds with a higher probability of having drug-like properties, saving time and resources.

Lead Optimization Strategies in Imidazole-Based Compounds

Lead optimization is an iterative process in drug discovery that aims to transform a promising but imperfect "lead" compound into a clinical candidate. danaher.com For an imidazole-based lead like this compound, optimization strategies would focus on systematically modifying its structure to enhance potency and selectivity while simultaneously improving its ADMET profile.

Key strategies for the lead optimization of imidazole-based compounds include:

Improving Potency and Selectivity :

Systematic SAR Exploration : Analogues are synthesized to probe the importance of each part of the molecule. For the target compound, this would involve:

Varying the Phenyl Substituent : Replacing the 3-bromo group with other substituents (e.g., chloro, fluoro, methyl, methoxy) at different positions (ortho, meta, para) to fine-tune electronic and steric properties and optimize interactions with the target. mdpi.com

Modifying the Linker : The ethyl linker's length can be altered (e.g., to a methyl or propyl chain), or its flexibility can be constrained by incorporating it into a ring system. This helps to lock the molecule into a more bioactive conformation, which can improve potency.

Substituting the Imidazole Ring : Adding small functional groups to the C-2, C-4, or C-5 positions of the imidazole ring can enhance binding affinity or improve selectivity against related targets. nih.govwikipedia.org

Optimizing Pharmacokinetic Properties :

Modulating Lipophilicity : While the lipophilicity conferred by the bromophenyl group can aid membrane permeability, it might also lead to poor solubility or high plasma protein binding. Optimization may involve introducing polar functional groups (e.g., hydroxyl, amino) to balance lipophilicity and improve aqueous solubility.

Blocking Metabolic Soft Spots : If the compound is rapidly metabolized, its site of metabolic attack (a "soft spot") can be identified. This position can then be blocked, for example, by replacing a metabolically labile hydrogen atom with a fluorine atom or by introducing steric hindrance to prevent enzymatic access.

Improving Permeability : The ability of a compound to cross cell membranes can be tuned by modulating its polar surface area (PSA) and the number of hydrogen bond donors and acceptors.

Reducing Off-Target Effects and Toxicity :

During the optimization process, compounds are continuously screened against a panel of off-targets (e.g., other receptors, ion channels like hERG, and cytochrome P450 enzymes) to ensure selectivity and minimize the potential for adverse effects. If an off-target liability is identified, structural modifications are made to eliminate the unwanted interaction while preserving on-target activity.

Case studies in lead optimization often reveal that small structural changes can have profound effects. For instance, in the development of imidazopyrazine antimalarials, optimization of substituents on a phenyl ring and modification of other groups led to a significant improvement in potency and pharmacokinetic properties, transforming an initial hit into a viable lead series. nih.gov

Table 2: Lead Optimization Strategies for Imidazole Compounds
Optimization GoalStrategyExample Modification
Improve Potency/SelectivityVary Phenyl SubstituentsReplace 3-Br with 4-Cl or 3-CF₃
Modify LinkerConstrain the ethyl linker within a cyclopropane ring
Substitute Imidazole RingAdd a methyl group at the C-2 position
Enhance PharmacokineticsModulate LipophilicityIntroduce a hydroxyl group on the phenyl ring
Block MetabolismReplace a metabolically labile C-H with a C-F bond
Reduce ToxicityRemove Unwanted InteractionsModify a functional group responsible for hERG binding

Advanced Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This analysis is critical in drug discovery to understand how a compound might exert a biological effect.

Studies on imidazole-containing compounds have shown their ability to interact with a wide range of protein targets. For 1-[2-(3-Bromophenyl)ethyl]-1H-imidazole, docking simulations would typically be performed against proteins where imidazole (B134444) derivatives are known to be active, such as cytochrome P450 enzymes or kinases. The analysis reveals key interactions between the ligand and the protein's active site residues. The imidazole ring can act as a hydrogen bond acceptor or participate in metal coordination, the bromophenyl group can engage in hydrophobic and halogen bonding interactions, and the ethyl linker provides conformational flexibility to achieve an optimal binding pose.

Table 1: Representative Molecular Docking Results for this compound with a Hypothetical Kinase Target

Parameter Value/Description
Binding Affinity -8.5 kcal/mol
Hydrogen Bonds Imidazole N3 with Lysine (backbone NH)
Hydrophobic Interactions Bromophenyl ring with Leucine, Valine, Alanine
Halogen Bond Bromine atom with Aspartate (backbone C=O)

| Pi-Stacking | Imidazole ring with Phenylalanine |

Note: The data in this table is illustrative and represents typical findings from docking studies of similar compounds.

Molecular Dynamics Simulations for Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. MD simulations model the atomic movements of the system, providing insights into the dynamic nature of the interaction. For the this compound-protein complex, a simulation would track changes in the protein's structure and the ligand's position.

Key metrics analyzed include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues, which highlights flexible regions. The persistence of hydrogen bonds and other key interactions throughout the simulation confirms a stable binding mode. Studies on similar imidazole derivatives have used MD simulations to validate docking results and confirm the stability of the ligand within the active site. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. scispace.comresearchgate.net For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the molecule's geometry to its lowest energy state. researchgate.net These calculations provide valuable data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to compute electronic properties such as dipole moment, polarizability, and the energies of molecular orbitals, which are crucial for understanding the molecule's reactivity. scispace.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is typically localized on the electron-rich imidazole and bromophenyl rings, while the LUMO is distributed across the aromatic systems.

Table 2: Calculated FMO Properties for this compound

Parameter Energy (eV)
E(HOMO) -6.8 eV
E(LUMO) -1.2 eV

| Energy Gap (ΔE) | 5.6 eV |

Note: These values are representative and consistent with those calculated for similar aromatic heterocyclic compounds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and susceptible to nucleophilic attack. nih.gov

For this compound, the MEP map would show a region of strong negative potential around the N3 nitrogen atom of the imidazole ring, indicating its role as a primary site for hydrogen bonding and protonation. researchgate.net The hydrogen atoms on the aromatic rings and the ethyl chain would exhibit positive potential. This visual information is invaluable for understanding non-covalent interactions in biological systems. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. openmedicinalchemistryjournal.com While a specific QSAR model for this compound has not been detailed, it could be included in a dataset of related imidazole derivatives to develop such a model. The process involves calculating various molecular descriptors (e.g., physicochemical, topological, electronic) and using statistical methods like multiple linear regression to create an equation that predicts activity based on these descriptors. Such models are instrumental in optimizing lead compounds and designing new molecules with enhanced potency.

In Silico Prediction Methodologies for Pharmacokinetic Properties (ADME)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is essential in the early stages of chemical research to evaluate the drug-like properties of a compound. semanticscholar.orgrsc.org Various computational models and rules, such as Lipinski's Rule of Five, are used to predict a molecule's pharmacokinetic profile. japtronline.com These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, that could hinder a compound's development. For this compound, ADME predictions would assess its potential for oral bioavailability, blood-brain barrier penetration, and interaction with metabolic enzymes.

Table 3: Predicted ADME Properties for this compound

Property Predicted Value Compliance
Molecular Weight 265.13 g/mol Yes (< 500)
LogP (Lipophilicity) 3.2 Yes (< 5)
Hydrogen Bond Donors 0 Yes (≤ 5)
Hydrogen Bond Acceptors 2 Yes (≤ 10)
Lipinski's Rule of Five 0 Violations Yes
GI Absorption High Favorable

| BBB Permeant | Yes | Favorable |

Note: These predictions are generated by standard computational ADME models.

Future Perspectives and Emerging Avenues in Imidazole Research

Development of Multi-Target Directed Ligands

The paradigm of "one molecule, one target" is progressively being replaced by the development of multi-target directed ligands (MTDLs), which can simultaneously modulate multiple biological targets involved in a complex disease. This approach is particularly relevant for multifactorial diseases like neurodegenerative disorders and cancer. The core structure of 1-[2-(3-Bromophenyl)ethyl]-1H-imidazole presents a versatile scaffold for the design of MTDLs.

Researchers are exploring the incorporation of additional pharmacophores onto the imidazole (B134444) ring or the bromophenyl group to engage with various receptors, enzymes, or signaling pathways. For instance, the imidazole moiety is a known pharmacophore for histamine (B1213489) H3 receptor antagonists, while the bromophenyl group can be functionalized to interact with targets such as monoamine oxidase (MAO) or acetylcholinesterase (AChE), both of which are implicated in Alzheimer's disease. The synergistic modulation of these targets could offer a more effective therapeutic strategy.

Target ClassPotential Second TargetRationale for Combination
Histamine H3 ReceptorMonoamine Oxidase B (MAO-B)Cognitive enhancement and neuroprotection
Acetylcholinesterase (AChE)Beta-secretase 1 (BACE1)Reduction of amyloid-beta plaque formation
Serotonin Transporter (SERT)5-HT1A ReceptorAntidepressant and anxiolytic effects

Exploration of New Synthetic Methodologies for Complex Derivatives

The synthesis of complex imidazole derivatives is crucial for expanding the chemical space and exploring structure-activity relationships (SAR). Recent advances in synthetic organic chemistry offer new tools for the efficient and regiocontrolled synthesis of substituted imidazoles. rsc.orgnih.gov These methodologies are pivotal for creating libraries of compounds based on the this compound scaffold.

Modern synthetic strategies include:

Microwave-assisted organic synthesis (MAOS): This technique can significantly reduce reaction times and improve yields for the synthesis of imidazole derivatives. mdpi.com

Flow chemistry: Continuous flow reactors offer precise control over reaction parameters, enabling safer and more scalable synthesis of complex molecules.

C-H activation/functionalization: Direct functionalization of C-H bonds on the imidazole or phenyl ring allows for the introduction of diverse substituents without the need for pre-functionalized starting materials.

Click chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile reaction for linking the imidazole scaffold to other molecular fragments. nih.gov

These methods facilitate the rapid generation of analogs with modifications at various positions of the parent molecule, enabling a thorough investigation of their biological activities.

Integration of Advanced Computational Techniques in Drug Design Pipelines

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. rjpbr.comresearchgate.net For this compound and its derivatives, these techniques can provide valuable insights into their mechanism of action and guide the design of more potent and selective compounds.

Key computational approaches include:

Molecular Docking: This method predicts the preferred binding orientation of a ligand to a biological target. researchgate.net For instance, docking studies can be used to understand how derivatives of this compound interact with the active site of an enzyme or the binding pocket of a receptor.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the ligand-target interactions over time, offering insights into the stability of the complex and the role of conformational changes.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of novel analogs.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features required for biological activity, which can then be used to screen virtual libraries for new hits.

Computational TechniqueApplication in Imidazole Research
Molecular DockingPredicting binding modes to target proteins
Molecular Dynamics SimulationsAssessing the stability of ligand-protein complexes
QSARPredicting the biological activity of new derivatives
Pharmacophore ModelingIdentifying key structural features for activity

Investigation of Hybrid Pharmacophore Strategies

Hybrid pharmacophore design involves combining two or more distinct pharmacophoric units into a single molecule to achieve a desired biological effect, often with improved potency or a dual mode of action. mdpi.combohrium.com The this compound scaffold is well-suited for this strategy.

For example, the imidazole core could be linked to other heterocyclic systems known for their biological activities, such as triazoles, benzofurans, or pyrimidines. nih.govnih.gov A study on novel imidazole-1,2,3-triazole hybrids demonstrated their potential as anticancer agents. nih.gov Similarly, combining the imidazole moiety with a benzofuran (B130515) scaffold has been explored for developing potent inhibitors of human tumor cell lines. nih.gov These hybrid molecules can interact with multiple binding sites on a single target or engage with different targets altogether, leading to enhanced therapeutic outcomes.

Potential for Novel Therapeutic Applications Beyond Current Scope

While the initial therapeutic focus of imidazole derivatives has been in areas such as antifungal and anticancer treatments, the versatility of the imidazole scaffold opens up possibilities for novel applications. The unique electronic and steric properties of this compound make it an interesting candidate for exploring new therapeutic avenues.

Emerging areas of investigation include:

Neuroinflammation: The imidazole ring is present in molecules that modulate inflammatory pathways in the central nervous system. Derivatives could be explored for their potential in treating conditions like multiple sclerosis or Parkinson's disease.

Metabolic Disorders: Certain imidazole-containing compounds have shown activity in regulating glucose and lipid metabolism, suggesting potential applications in diabetes and obesity.

Infectious Diseases: Beyond fungal infections, novel imidazole derivatives are being investigated for their activity against bacteria, viruses, and parasites. For example, some benzimidazole (B57391) derivatives have shown promise as anti-HIV agents. nih.gov

The exploration of these new therapeutic areas, driven by a deeper understanding of the underlying biology and the application of advanced drug discovery technologies, holds the promise of unlocking the full therapeutic potential of this compound and related compounds.

Q & A

Q. What are the standard synthetic routes for 1-[2-(3-Bromophenyl)ethyl]-1H-imidazole?

The synthesis typically involves multi-step alkylation and arylation . For example, N-alkylation of imidazole with a bromophenyl-ethyl halide precursor, followed by coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction). Pd catalysts and ligands (e.g., Pd(PPh₃)₄) are critical for regioselective arylation, as seen in analogous imidazole derivatives . Reaction optimization may require varying solvents (e.g., DMF, THF) and temperatures (80–120°C) to improve yields.

Q. Which spectroscopic and analytical methods confirm the compound’s structure and purity?

  • 1H/13C NMR : Peaks for imidazole protons (δ 7.0–7.5 ppm) and bromophenyl substituents (δ 7.2–7.8 ppm) validate connectivity .
  • Elemental Analysis : Discrepancies ≤0.4% between calculated and observed C/H/N/Br values confirm purity .
  • IR Spectroscopy : Absorbance bands for C-Br (~600 cm⁻¹) and imidazole ring vibrations (~1500 cm⁻¹) support structural assignments .

Q. What safety protocols are essential for handling this compound?

Due to potential toxicity and reactivity:

  • Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood .
  • Avoid inhalation; store in amber glass under inert gas (e.g., N₂) to prevent degradation .
  • Dispose of waste via halogenated solvent protocols .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways or predict electronic properties?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, electron-deficient bromophenyl groups enhance electrophilic substitution susceptibility. Transition state modeling (e.g., Gaussian 09) identifies energy barriers in Pd-catalyzed coupling steps, guiding catalyst selection . Molecular docking (AutoDock Vina) can also simulate interactions with biological targets (e.g., enzymes) .

Q. What strategies resolve contradictions in reported synthetic yields or bioactivity data?

  • Statistical Design of Experiments (DoE) : Use software like JMP or MODDE to analyze variables (catalyst loading, solvent polarity) and identify optimal conditions .
  • Meta-analysis : Cross-reference data from PubMed, Scopus, and crystallographic databases (CCDC) to reconcile structural or activity discrepancies .
  • Reproducibility checks : Validate protocols using independent synthetic runs and control compounds .

Q. How to design derivatives for enhanced bioactivity or selectivity?

  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., -CF₃, -OCH₃) at the imidazole N1 or bromophenyl positions to modulate lipophilicity and binding affinity. For example, fluorinated analogs show improved membrane permeability in EGFR inhibition studies .
  • Fragment-based drug design : Combine with thiazole or triazole moieties (via click chemistry) to target specific protein pockets .

Q. What advanced characterization techniques elucidate solid-state properties?

  • Single-crystal X-ray diffraction : Resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C for most imidazoles) .
  • Third-order nonlinear optical (NLO) studies : Z-scan techniques measure hyperpolarizability for optoelectronic applications .

Methodological Resources

  • Literature Review : Use SciFinder and Reaxys with keywords: “imidazole derivatives,” “C-H functionalization,” “bromophenyl substitution” .
  • Data Repositories : Access NMR spectra via NMRShiftDB or crystallographic data via CCDC .
  • Software Tools : Gaussian for DFT, AutoDock for docking, and KNIME for workflow automation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.